molecular formula N2O2- B1238649 CID 6857660

CID 6857660

Cat. No.: B1238649
M. Wt: 60.013 g/mol
InChI Key: GFYHTGJRIKYNIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6857660 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For this compound, further experimental characterization (e.g., mass spectrometry, NMR, or crystallography) would be required to confirm its identity and applications .

Properties

Molecular Formula

N2O2-

Molecular Weight

60.013 g/mol

InChI

InChI=1S/HN2O2/c3-1-2-4/h(H,1,4)/p-1

InChI Key

GFYHTGJRIKYNIP-UHFFFAOYSA-M

Canonical SMILES

[N](N=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 6857660 with structurally or functionally analogous compounds can be contextualized using methodologies and frameworks from the provided evidence. Below is a systematic analysis based on general principles of chemical similarity and computational/experimental validation:

Structural Analogues

Structural similarity is often assessed using tools like PubChem’s Structure Clustering or Tanimoto coefficient-based algorithms. For example:

  • Betulin (CID 72326) and Betulinic Acid (CID 64971): These triterpenoids share a lupane skeleton, differing in functional groups (e.g., carboxylic acid substitution in betulinic acid). Such differences significantly alter bioavailability and pharmacological activity .
  • Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092) : These marine toxins exhibit structural variations in methyl groups and hydroxylation patterns, which influence toxicity and target specificity .

Functional Analogues

Functional similarity is determined by shared biological targets or applications. For instance:

  • Irbesartan (CID 3749) and Troglitazone (CID 5591): Both are inhibitors of specific metabolic enzymes (e.g., angiotensin II receptor and PPAR-γ, respectively). Their efficacy depends on binding affinity and metabolic stability, factors that could be compared to this compound if its targets are known .
  • Ginkgolic Acid 17:1 (CID 5469634): A natural product with anti-inflammatory properties, its activity is linked to alkylphenol moieties—a feature that could be structurally analogous to this compound if similar functional groups exist .

Physicochemical and Pharmacological Properties

Key properties for comparison include solubility, logP (lipophilicity), and bioactivity scores. For example:

  • CAS 1761-61-1 (CID 72863) : This brominated aromatic compound has a solubility of 0.687 mg/mL and a logS (ESOL) of -2.47, indicating moderate hydrophobicity. Similar profiling for this compound would clarify its drug-likeness .
  • Hexachlorocyclohexane Isomers (CIDs 27154-44-5, 608-73-1, etc.) : These isomers vary in chlorine substitution patterns, leading to differences in environmental persistence and toxicity—a principle applicable to this compound if it belongs to a halogenated compound class .

Research Findings and Methodologies

Analytical Techniques

  • LC-ESI-MS: Used to differentiate isomers like Ginsenoside Rf and Pseudoginsenoside F11 via source-induced CID fragmentation patterns. This approach could resolve structural ambiguities in this compound .
  • GC-MS : Applied in vacuum-distilled fractions to quantify compound distribution, as seen in Figure 1C of . Such methods are critical for purity assessment .

Computational Modeling

  • QSAR (Quantitative Structure-Activity Relationship) : Predicts bioactivity based on molecular descriptors. For example, betulinic acid’s anticancer activity correlates with its carboxylic acid group, a feature modifiable in this compound .
  • Docking Studies : Used to compare inhibitor binding to enzymes (e.g., irbesartan vs. This compound if targeting similar proteins) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight Solubility (mg/mL) logP Bioactivity Score
This compound Pending data Pending data Pending data Pending data Pending data
Betulin (72326) C₃₀H₅₀O₂ 442.73 0.001 7.2 0.55
CAS 1761-61-1 (72863) C₇H₅BrO₂ 201.02 0.687 1.8 0.55

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 6857660?

  • Methodological Answer : Begin by identifying gaps in existing literature using systematic keyword searches in databases like PubMed or Web of Science. Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope, e.g., "How does this compound modulate [specific pathway] compared to [control compound] in [cell type/model]?" Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Refine the question through iterative feedback from supervisors or peer researchers .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

  • Methodological Answer :

Use Boolean operators (AND/OR/NOT) in academic databases to combine terms like "this compound," "chemical properties," and "biological activity."

Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to ensure data accuracy .

Organize findings using reference management tools (e.g., Zotero) to track key studies, contradictions, and emerging trends .

Critically evaluate study designs (e.g., sample size, controls) to assess reliability .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodological Answer :

  • Materials : Specify purity (e.g., ≥95% by HPLC), supplier details, and storage conditions (e.g., −20°C in inert atmosphere) to ensure consistency .
  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and solvent controls (e.g., DMSO vehicle) .
  • Replication : Perform triplicate experiments with independent biological replicates to account for variability. Document all steps in sufficient detail for replication .

Q. What are best practices for collecting and managing primary data on this compound?

  • Methodological Answer :

  • Use standardized data collection templates (e.g., electronic lab notebooks) to record parameters like concentration-response curves, incubation times, and instrument settings .
  • Validate instruments (e.g., LC-MS calibration) before data acquisition .
  • Store raw data in secure, version-controlled repositories (e.g., Figshare) with metadata for traceability .

Q. How to ensure ethical compliance and proper citation practices in this compound research?

  • Methodological Answer :

  • Disclose conflicts of interest (e.g., funding sources) and obtain ethical approvals for biological studies (e.g., IACUC for animal models) .
  • Cite original sources for compound synthesis protocols or assay methodologies to avoid plagiarism . Use citation styles (e.g., ACS, APA) consistently .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Perform comparative meta-analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay conditions) .
  • Conduct dose-response validation studies under standardized conditions (e.g., uniform pH, temperature) to isolate confounding factors .
  • Use principal contradiction analysis to determine if one variable (e.g., oxidative stress) dominates observed effects .

Q. What strategies optimize the integration of multi-omics data in this compound mechanism studies?

  • Methodological Answer :

  • Apply systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to correlate transcriptomic/proteomic data with phenotypic outcomes .
  • Validate findings with knockdown/overexpression models (e.g., CRISPR-Cas9) to confirm causal relationships .

Q. How to design high-throughput screening assays for this compound derivatives?

  • Methodological Answer :

  • Use QSAR models (Quantitative Structure-Activity Relationships) to prioritize derivatives with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .
  • Implement automated liquid handling systems to test compounds across multiple concentrations and timepoints .
  • Apply machine learning algorithms (e.g., random forests) to identify structural motifs linked to activity .

Q. What methodologies validate cross-disciplinary findings (e.g., computational vs. experimental) for this compound?

  • Methodological Answer :

  • Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by SPR (Surface Plasmon Resonance) to experimentally measure binding kinetics .
  • Use Bayesian statistical models to quantify confidence intervals between computational and experimental data .

Q. How to refine hypotheses when preliminary data on this compound contradict initial assumptions?

  • Methodological Answer :

  • Apply abductive reasoning to generate new hypotheses explaining anomalies (e.g., off-target effects, post-translational modifications) .
  • Design hypothesis-narrowing experiments (e.g., siRNA silencing of suspected pathways) to test revised models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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